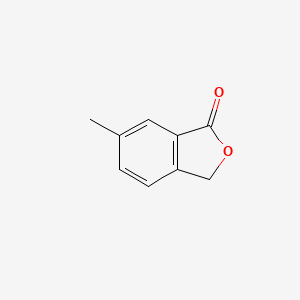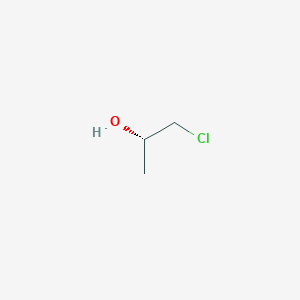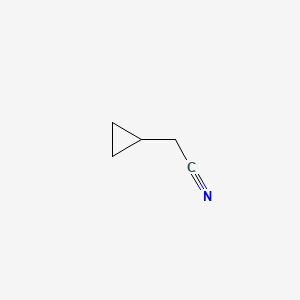![molecular formula C18H21N3O B1348326 N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide CAS No. 157286-83-4](/img/structure/B1348326.png)
N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide
Übersicht
Beschreibung
The compound appears to be a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and tends to polymerize. It is a 5-membered ring with the formula C4H4NH. It is characterized by a 5-membered ring structure with four carbon atoms and one nitrogen atom1.
Synthesis Analysis
While I couldn’t find the specific synthesis process for your compound, pyrrole derivatives are often synthesized through various methods, including the Paal-Knorr Synthesis, which involves the condensation of 1,4-diketones2.
Molecular Structure Analysis
The molecular structure of your compound seems to include a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The presence of the nitrogen atom in the ring introduces complexity due to the ability of nitrogen to carry a formal charge or donate a lone pair of electrons3.Chemical Reactions Analysis
Pyrrole and its derivatives are involved in a variety of chemical reactions. Electrophilic substitution occurs readily on pyrrole due to excessive π-electrons delocalization4.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrrole, for example, is a colorless volatile liquid that darkens readily upon exposure to air1.Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Summary of Application : N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide is a chemical intermediate . It’s used in the synthesis of other compounds .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact procedures aren’t available .
-
Preparation of Biologically Active Compounds
- Summary of Application : Cyanoacetamide-N-derivatives, which include compounds like N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide, are important precursors for heterocyclic synthesis . They’re used to form a variety of heterocyclic compounds .
- Methods of Application : The synthesis of cyanoacetamide derivatives can be carried out in several ways. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
- Results or Outcomes : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards5.
Zukünftige Richtungen
The future directions in the study of pyrrole derivatives and related compounds are vast. Researchers are interested in synthesizing various scaffolds of pyrrole for screening different pharmacological activities6.
Please note that the information provided here is general and may not apply directly to “N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide”. For specific information, please refer to relevant scientific literature and resources.
Eigenschaften
IUPAC Name |
N-[3-cyano-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-10-7-11(2)17(12(3)8-10)21-14(5)13(4)16(9-19)18(21)20-15(6)22/h7-8H,1-6H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNSSHZDFIHXLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=C(C(=C2NC(=O)C)C#N)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001144376 | |
| Record name | N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide | |
CAS RN |
157286-83-4 | |
| Record name | N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157286-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)


